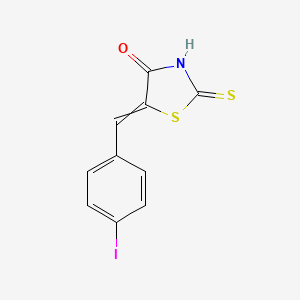
5-(4-Iodobenzylidene)rhodanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Iodobenzylidene)rhodanine is a chemical compound with the molecular formula C10H6INOS2 and a molecular weight of 347.2 g/mol . It is known for its diverse biochemical and physiological effects, including regulation of gene expression, cell proliferation, and apoptosis. This compound also exhibits anti-inflammatory, anti-tumor, antioxidant, and antifungal activities .
准备方法
5-(4-Iodobenzylidene)rhodanine can be synthesized through a Knoevenagel condensation reaction. This involves the reaction of rhodanine with 4-iodobenzaldehyde in the presence of a base such as piperidine, triethylamine, or sodium acetate . The reaction is typically carried out under microwave dielectric heating to achieve good yields (19-88%) of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反应分析
5-(4-Iodobenzylidene)rhodanine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into reduced forms, often using reagents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly at the iodine atom, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Medicinal Chemistry Applications
Aldose Reductase Inhibition
One of the most significant applications of 5-(4-Iodobenzylidene)rhodanine is its role as an aldose reductase inhibitor. Aldose reductase is an enzyme involved in the conversion of glucose to sorbitol, which is implicated in the complications associated with diabetes, such as neuropathy and retinopathy. Research indicates that rhodanine derivatives, including this compound, demonstrate considerable efficacy in inhibiting this enzyme, thereby potentially mitigating the complications arising from chronic diabetes .
In a study involving diabetic rats, administration of rhodanine derivatives led to improvements in motor nerve conduction velocity without altering blood sugar levels. This suggests that these compounds can be beneficial in treating nerve disturbances linked to diabetes rather than directly addressing the disease itself .
Antimicrobial Properties
Another area where this compound shows promise is in antimicrobial applications. Various studies have indicated that rhodanine derivatives possess significant antibacterial and antifungal activities. For instance, compounds similar to this compound have been tested against strains such as Staphylococcus aureus and Candida albicans, demonstrating effective inhibition of growth . This positions the compound as a potential candidate for developing new antimicrobial agents.
Cosmetic Formulations
Topical Applications
The cosmetic industry has also begun exploring the use of rhodanine derivatives like this compound due to their beneficial properties for skin formulations. The compound's ability to act as an antimicrobial agent makes it suitable for inclusion in topical products aimed at treating skin conditions or enhancing skin health .
Incorporating such compounds into cosmetic formulations can enhance product efficacy while ensuring safety and stability. The regulatory frameworks governing cosmetic products necessitate thorough testing for both safety and effectiveness before market introduction, making research into these compounds critical for their successful application .
Summary of Findings
The following table summarizes the key applications and findings related to this compound:
作用机制
The mechanism of action of 5-(4-Iodobenzylidene)rhodanine involves its interaction with molecular targets and pathways. It regulates gene expression, influences cell proliferation, and induces apoptosis through various signaling pathways . The compound’s anti-inflammatory, anti-tumor, antioxidant, and antifungal activities are attributed to its ability to modulate specific molecular targets and pathways .
相似化合物的比较
5-(4-Iodobenzylidene)rhodanine can be compared with other similar compounds, such as:
- 5-(4-Chlorobenzylidene)rhodanine
- 5-(4-Bromobenzylidene)rhodanine
- 5-(4-Methylbenzylidene)rhodanine
These compounds share a similar core structure but differ in the substituents on the benzylidene ring. The presence of the iodine atom in this compound imparts unique properties, such as enhanced reactivity and specific biological activities .
属性
IUPAC Name |
5-[(4-iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6INOS2/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRUBCDZKKWCPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6INOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













